molecular formula C6H9N3O3 B1145158 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione CAS No. 71342-67-1

1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione

Cat. No.: B1145158
CAS No.: 71342-67-1
M. Wt: 171.15 g/mol
InChI Key: IWOKFBNWXNLMMA-XBXARRHUSA-N
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Description

1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C6H9N3O3 It is characterized by the presence of an imidazolidine ring substituted with an ethyl group, a methoxyimino group, and two keto groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl isocyanate with methoxyamine hydrochloride in the presence of a base can yield the desired product. The reaction typically requires a solvent such as dichloromethane and is conducted at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. optimization for yield and purity is crucial. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the imidazolidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-5-methoxyiminoimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activities, depending on its structure and substituents. The pathways involved may include inhibition of key enzymes in metabolic pathways or interaction with cellular receptors.

Comparison with Similar Compounds

    1-Ethyl-2,4,5-imidazolidinetrione: Similar structure but lacks the methoxyimino group.

    5-Methoxyimino-2,4-imidazolidinedione: Similar structure but lacks the ethyl group.

Uniqueness: 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione is unique due to the presence of both the ethyl and methoxyimino groups, which confer distinct chemical and biological properties

Properties

CAS No.

71342-67-1

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

(5E)-1-ethyl-5-methoxyiminoimidazolidine-2,4-dione

InChI

InChI=1S/C6H9N3O3/c1-3-9-4(8-12-2)5(10)7-6(9)11/h3H2,1-2H3,(H,7,10,11)/b8-4+

InChI Key

IWOKFBNWXNLMMA-XBXARRHUSA-N

SMILES

CCN1C(=NOC)C(=O)NC1=O

Isomeric SMILES

CCN1/C(=N/OC)/C(=O)NC1=O

Canonical SMILES

CCN1C(=NOC)C(=O)NC1=O

Origin of Product

United States

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